2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid
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Overview
Description
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is a chemical compound with the molecular formula C8H9NO5 It features a malonic acid moiety substituted with a 5-methylisoxazole group
Mechanism of Action
Target of Action
Isoxazole compounds are known to interact with various biological targets due to their versatile structure .
Mode of Action
It is known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .
Biochemical Pathways
Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-((5-Methylisoxazol-3-yl)methyl)malonic acid. For instance, the presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid typically involves the reaction of 5-methylisoxazole with malonic acid derivatives. One common method includes the alkylation of malonic acid with 5-methylisoxazole-3-methyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The malonic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is unique due to its combination of the malonic acid and 5-methylisoxazole moieties. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-4-2-5(9-14-4)3-6(7(10)11)8(12)13/h2,6H,3H2,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZURBSTTXIKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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